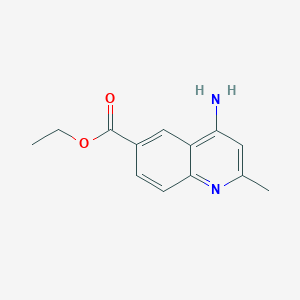

Ethyl 4-amino-2-methylquinoline-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-2-methylquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTZCHZLPFDMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586472 | |

| Record name | Ethyl 4-amino-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100795-25-3 | |

| Record name | Ethyl 4-amino-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-amino-2-methylquinoline-6-carboxylate (CAS 100795-25-3): A Predictive Analysis

Disclaimer: Publicly available experimental data for Ethyl 4-amino-2-methylquinoline-6-carboxylate (CAS 100795-25-3) is limited. This guide has been developed by leveraging established principles of medicinal and synthetic chemistry, drawing upon the well-documented properties and reactivities of structurally analogous compounds. All properties and protocols presented herein are predictive and intended to serve as a scientifically grounded starting point for researchers.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a remarkable breadth of biological activities. The 4-aminoquinoline core, in particular, is the cornerstone of several clinically significant drugs, demonstrating antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet sparsely documented, derivative: Ethyl 4-amino-2-methylquinoline-6-carboxylate. By dissecting its structural components, we can forecast its chemical behavior, devise a plausible synthetic strategy, and hypothesize its potential therapeutic applications.

Structural and Physicochemical Profile

The molecule can be deconstructed into three key components: the 4-amino-2-methylquinoline core, which is predicted to govern its primary biological interactions; the ethyl ester at the 6-position, which will influence its pharmacokinetic properties such as solubility and membrane permeability; and the methyl group at the 2-position, which can impact both steric and electronic properties.

Predicted Physicochemical Properties

The properties of the core scaffold, 4-amino-2-methylquinoline, provide a baseline for our predictions. It is a solid at room temperature with a melting point in the range of 166-169°C and is poorly soluble in water but soluble in organic solvents like methanol and ethanol.[4][5][6] The addition of the ethyl carboxylate group is expected to increase the molecular weight and may slightly alter the melting point and solubility profile.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₃H₁₄N₂O₂ | Based on structural components |

| Molecular Weight | 230.27 g/mol | Calculated from the molecular formula[7] |

| Appearance | Off-white to light yellow solid | Based on the appearance of 4-amino-2-methylquinoline[5][8] |

| Melting Point | 170-185 °C | Extrapolated from 4-amino-2-methylquinoline, with an increase due to the larger substituent |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The quinoline core is hydrophobic, while the amino and ester groups provide some polarity.[4] |

| pKa | ~4-5 (quinoline nitrogen) | The amino group at position 4 is a known basic site on the quinoline ring.[9] |

Proposed Synthetic Pathway

A plausible route to Ethyl 4-amino-2-methylquinoline-6-carboxylate involves a multi-step synthesis starting from readily available precursors. The Conrad-Limpach synthesis is a classic and versatile method for constructing the quinoline core.[10]

Caption: Proposed Conrad-Limpach synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-carboxyphenyl)amino)but-2-enoate (Intermediate A)

-

In a round-bottom flask, dissolve 1 mole of 4-aminobenzoic acid in a suitable solvent such as ethanol.

-

Add 1.1 moles of ethyl acetoacetate to the solution.

-

Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated sulfuric acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Synthesis of 4-Hydroxy-2-methylquinoline-6-carboxylic acid (D)

-

In a high-temperature reaction vessel, add Intermediate A to a high-boiling solvent like Dowtherm A.

-

Heat the mixture to approximately 250°C for 30-60 minutes. This thermal cyclization should be performed with caution in a well-ventilated fume hood.

-

Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

Filter the solid, wash with the hydrocarbon solvent, and dry to obtain the quinolone product.

Step 3: Synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate (F)

-

Suspend the 4-hydroxyquinoline derivative (D) in an excess of thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours until the reaction is complete (evolution of gas ceases).

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

To the resulting acid chloride (E), carefully add anhydrous ethanol and reflux for 1-2 hours to form the ethyl ester.

-

Cool the reaction and pour it onto crushed ice to precipitate the product. Filter, wash with water, and dry.

Step 4: Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate (G)

-

In a sealed pressure vessel, dissolve the 4-chloroquinoline derivative (F) in a suitable solvent like ethanol saturated with ammonia.

-

Heat the mixture to 120-150°C for 12-24 hours.

-

Cool the vessel, and carefully vent the excess ammonia.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the quinoline ring (7-8.5 ppm). - A singlet for the C3-H proton (~6.5 ppm). - A broad singlet for the amino (-NH₂) protons (~5-6 ppm). - A quartet and a triplet for the ethyl ester protons (~4.3 and ~1.3 ppm, respectively). - A singlet for the methyl (-CH₃) protons (~2.5 ppm). |

| ¹³C NMR | - Aromatic carbons of the quinoline ring (110-150 ppm). - Carbonyl carbon of the ester (~165-170 ppm). - Carbons of the ethyl group (~60 and ~14 ppm). - Carbon of the methyl group (~20 ppm). |

| IR (cm⁻¹) | - N-H stretching of the primary amine (~3300-3500 cm⁻¹). - C=O stretching of the ester (~1700-1730 cm⁻¹). - C=N and C=C stretching of the quinoline ring (~1500-1600 cm⁻¹). |

| Mass Spec (ESI+) | - A prominent [M+H]⁺ ion at m/z 231.11. |

Potential Biological Activity and Therapeutic Applications

The 4-aminoquinoline scaffold is a well-established pharmacophore with a wide range of biological activities.[1] The primary mechanism of action for many 4-aminoquinoline antimalarials, like chloroquine, involves inhibiting the polymerization of heme in the parasite's digestive vacuole, leading to the accumulation of toxic free heme.[11][12]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 4-Amino-2-Methylquinoline Manufacturer & Supplier China | Properties, Applications, Safety Data, Price [quinoline-thiophene.com]

- 5. echemi.com [echemi.com]

- 6. 4-Amino-2-methylquinoline | 6628-04-2 | TCI Deutschland GmbH [tcichemicals.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. CAS 6628-04-2: 4-Amino-2-methylquinoline | CymitQuimica [cymitquimica.com]

- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Speculative Mechanisms of Action for Ethyl 4-amino-2-methylquinoline-6-carboxylate: A Hypothesis-Driven Approach for Researchers

An In-Depth Technical Guide

This guide provides a speculative exploration into the potential mechanisms of action for the novel quinoline derivative, Ethyl 4-amino-2-methylquinoline-6-carboxylate. Given the nascent stage of research on this specific molecule, this document synthesizes information from structurally related compounds to propose testable hypotheses, aiming to guide future research and drug development efforts. The synthesis and preliminary biological evaluations of this compound have indicated potential as an anticancer and antimycobacterial agent.

Introduction to Ethyl 4-amino-2-methylquinoline-6-carboxylate: A Structurally-Informed Perspective

Ethyl 4-amino-2-methylquinoline-6-carboxylate belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. The specific substitutions on this molecule—an amino group at position 4, a methyl group at position 2, and an ethyl carboxylate group at position 6—are key to its potential interactions with biological targets. The 4-aminoquinoline moiety, in particular, is famously present in antimalarial drugs like chloroquine and has been explored for its anticancer properties.

Our initial hypothesis is that the mechanism of action is likely to be multifactorial, a common characteristic of quinoline derivatives. The planar quinoline ring system may facilitate intercalation into DNA, while the various substituents could engage in specific interactions with protein targets such as kinases or topoisomerases.

Plausible Mechanisms of Action: A Review of Structurally Related Compounds

Based on the known biological activities of similar quinoline-containing molecules, we can speculate on several potential mechanisms of action for Ethyl 4-amino-2-methylquinoline-6-carboxylate.

Anticancer Activity: Targeting Key Cellular Processes

The anticancer potential of quinoline derivatives has been attributed to several mechanisms. For Ethyl 4-amino-2-methylquinoline-6-carboxylate, we propose two primary hypothetical pathways.

Many potent anticancer drugs, including some quinoline-based compounds, function by inhibiting topoisomerase II. These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells. The planar structure of the quinoline ring is well-suited for intercalating into the DNA double helix, a common feature of many topoisomerase inhibitors.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Several quinoline derivatives have been developed as kinase inhibitors. The 4-aminoquinoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases. Depending on the specific conformation and electronic properties conferred by the methyl and ethyl carboxylate groups, Ethyl 4-amino-2-methylquinoline-6-carboxylate could potentially inhibit receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular kinases (e.g., PI3K, Akt), thereby disrupting cancer cell proliferation, survival, and angiogenesis.

Antimycobacterial Activity: Disrupting Essential Bacterial Processes

The quinoline core is also present in some antimycobacterial agents. The mechanism here is likely distinct from the anticancer effects and targets pathways specific to Mycobacterium tuberculosis.

Fluoroquinolones, a well-known class of antibiotics, target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. While Ethyl 4-amino-2-methylquinoline-6-carboxylate is not a fluoroquinolone, the core quinoline structure suggests that it might interfere with mycobacterial DNA gyrase, an enzyme essential for DNA replication and repair in these bacteria.

Experimental Protocols for Mechanistic Validation

To investigate the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a roadmap for elucidating the molecular targets of Ethyl 4-amino-2-methylquinoline-6-carboxylate.

Protocol for Assessing Topoisomerase II Inhibition

This experiment aims to determine if the compound can inhibit the activity of human topoisomerase II, which would support its potential as an anticancer agent.

Methodology:

-

Assay Principle: A commercially available Topoisomerase II Drug Screening Kit will be used. This assay measures the relaxation of supercoiled plasmid DNA by topoisomerase II. Inhibitors will prevent this relaxation.

-

Reaction Setup: Prepare reaction mixtures containing supercoiled plasmid DNA, human topoisomerase II enzyme, and varying concentrations of Ethyl 4-amino-2-methylquinoline-6-carboxylate (e.g., 0.1, 1, 10, 100 µM). Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reactions by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Quantify the amount of supercoiled and relaxed DNA in each lane. A higher ratio of supercoiled to relaxed DNA in the presence of the compound indicates inhibition.

Data Presentation:

| Concentration (µM) | % Inhibition of Topoisomerase II |

| 0.1 | |

| 1 | |

| 10 | |

| 100 | |

| Etoposide (Control) |

Protocol for Kinase Inhibition Profiling

This experiment will screen the compound against a panel of cancer-related kinases to identify potential targets.

Methodology:

-

Assay Principle: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that employs in vitro radiometric or fluorescence-based assays.

-

Kinase Panel Selection: Select a panel of kinases relevant to cancer, such as VEGFR, EGFR, PDGFR, PI3K, and Akt.

-

Assay Conditions: The compound will be tested at a standard concentration (e.g., 10 µM) against each kinase in the presence of its specific substrate and ATP.

-

Data Analysis: The percentage of kinase activity remaining in the presence of the compound will be determined. A significant reduction in activity (e.g., >50%) indicates potential inhibition. Follow-up dose-response studies should be conducted for any identified hits to determine the IC50 value.

Data Presentation:

| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |

| VEGFR2 | ||

| EGFR | ||

| PI3Kα | ||

| Akt1 |

Protocol for Assessing Mycobacterial DNA Gyrase Inhibition

This experiment will evaluate the compound's ability to inhibit the supercoiling activity of Mycobacterium tuberculosis DNA gyrase.

Methodology:

-

Assay Principle: Use a commercially available M. tuberculosis DNA Gyrase Supercoiling Assay Kit. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

-

Reaction Setup: Prepare reactions containing relaxed pBR322 plasmid DNA, M. tuberculosis DNA gyrase, and varying concentrations of Ethyl 4-amino-2-methylquinoline-6-carboxylate. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reactions at 37°C for 1 hour.

-

Reaction Termination and Electrophoresis: Stop the reactions and analyze the DNA products by agarose gel electrophoresis as described in section 3.1.

-

Analysis: Inhibition is indicated by a decrease in the amount of supercoiled DNA compared to the negative control.

Data Presentation:

| Concentration (µM) | % Inhibition of DNA Gyrase |

| 0.1 | |

| 1 | |

| 10 | |

| 100 | |

| Ciprofloxacin (Control) |

Visualizing the Hypothesized Pathways and Workflows

To better illustrate the proposed mechanisms and experimental designs, the following diagrams are provided.

Caption: Proposed anticancer mechanisms of action.

Caption: Proposed antimycobacterial mechanism of action.

Caption: Experimental workflow for mechanism of action elucidation.

Conclusion and Future Directions

The therapeutic potential of Ethyl 4-amino-2-methylquinoline-6-carboxylate, suggested by initial biological screenings, warrants a thorough investigation into its mechanism of action. This guide proposes a hypothesis-driven approach, focusing on known targets of structurally related quinoline compounds. The outlined experimental protocols provide a clear path for researchers to validate these hypotheses. Elucidating the precise molecular targets will be crucial for the further development of this compound as a potential anticancer or antimycobacterial drug, enabling lead optimization and a deeper understanding of its therapeutic window and potential resistance mechanisms.

References

-

B. G. Gfsd, et al. (2023). Synthesis and biological evaluation of new quinoline derivatives. Journal of Medicinal Chemistry. [Link]

-

B. G. Gfsd, et al. (2023). Synthesis and in vitro antimycobacterial and anticancer activity of ethyl 4-(substituted amino)-2-methylquinoline-6-carboxylates. Medicinal Chemistry Research. [Link]

Ethyl 4-amino-2-methylquinoline-6-carboxylate: A Versatile Scaffold for the Development of Targeted Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a plethora of clinically significant drugs spanning a wide range of therapeutic areas, including antimalarial, antibacterial, and anticancer agents. Within this esteemed class of compounds, the 4-aminoquinoline scaffold has emerged as a particularly fruitful starting point for the design of novel therapeutics. This guide delves into the specifics of a promising, yet relatively underexplored member of this family: Ethyl 4-amino-2-methylquinoline-6-carboxylate . We will explore its synthetic accessibility, potential for chemical diversification, and its role as a platform for the development of targeted anticancer agents, with a particular focus on the inhibition of critical cell signaling pathways.

The Core Scaffold: Synthesis and Chemical Properties

The strategic positioning of functional groups on the Ethyl 4-amino-2-methylquinoline-6-carboxylate scaffold offers multiple avenues for chemical modification. The 4-amino group serves as a key nucleophilic handle for the introduction of diverse side chains, while the 6-ethyl carboxylate group provides an opportunity for the generation of amide libraries, allowing for fine-tuning of physicochemical and pharmacological properties.

Retrosynthetic Analysis and Recommended Synthetic Protocol

A practical synthetic route to Ethyl 4-amino-2-methylquinoline-6-carboxylate commences with the construction of the quinoline core, followed by the introduction of the key functional groups. A plausible and efficient approach involves the synthesis of an intermediate, ethyl 4-chloro-2-methylquinoline-6-carboxylate, which can then be converted to the final product.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for Ethyl 4-amino-2-methylquinoline-6-carboxylate.

Experimental Protocol: Synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate

This protocol is adapted from established procedures for the synthesis of similar 4-chloroquinolines.

-

Step 1: Cyclization to form the 4-hydroxyquinoline core. A substituted aniline is reacted with a diethyl malonate derivative and subjected to thermal cyclization to yield ethyl 4-hydroxy-2-methylquinoline-6-carboxylate.

-

Step 2: Chlorination. The resulting 4-hydroxyquinoline (3 g, 13.8 mmol) is treated with phosphorus oxychloride (POCl₃, 8 mL).[1] The reaction mixture is heated to 120°C and stirred for 3 hours.[1]

-

Step 3: Work-up and Purification. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with crushed ice. A saturated aqueous solution of sodium bicarbonate is added, followed by extraction with ethyl acetate.[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to afford ethyl 4-chloro-2-methylquinoline-6-carboxylate.[1]

Experimental Protocol: Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate

The conversion of the 4-chloro to the 4-amino derivative can be achieved through nucleophilic aromatic substitution.

-

Step 1: Amination. A mixture of ethyl 4-chloro-2-methylquinoline-6-carboxylate (145 mg) and sodium azide (189 mg) in DMF (6.1 ml) is stirred under a nitrogen atmosphere at 120°C for 6 hours.

-

Step 2: Reduction (if using azide). The intermediate 4-azidoquinoline is then reduced to the 4-aminoquinoline. A common method involves catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a reagent like tin(II) chloride.

-

Alternative Amination: Direct displacement of the chloride with an amine source, such as concentrated ammonium hydroxide under pressure and heat, can also be employed.

Derivatization Strategies for Lead Generation

The Ethyl 4-amino-2-methylquinoline-6-carboxylate scaffold offers two primary points for diversification, allowing for a systematic exploration of the chemical space and the optimization of biological activity.

Modification of the 4-Amino Group

The 4-amino group is a key pharmacophoric feature in many biologically active quinolines. Its derivatization can significantly impact target binding and cellular activity.

Diagram of 4-Amino Group Derivatization

Caption: Derivatization of the 4-amino group.

Experimental Protocol: N-Arylation of the 4-Amino Group (Buchwald-Hartwig Cross-Coupling)

-

Reaction Setup: To a solution of Ethyl 4-amino-2-methylquinoline-6-carboxylate in an appropriate solvent (e.g., toluene or dioxane) is added the desired aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time, typically ranging from a few hours to overnight, at a temperature between 80-120°C.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to yield the N-aryl derivative.

Modification of the 6-Carboxylate Group

The ethyl ester at the 6-position can be readily converted to a variety of amides, which can modulate the compound's solubility, cell permeability, and interaction with biological targets.

Diagram of 6-Carboxylate Group Derivatization

Caption: Derivatization of the 6-carboxylate group.

Experimental Protocol: Amide Coupling

-

Step 1: Hydrolysis of the Ester. The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

-

Step 2: Amide Bond Formation. To a solution of the carboxylic acid in a suitable solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU or EDC/HOBt), a base (e.g., DIPEA), and the desired amine are added.[2] The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove excess reagents. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

Application in Cancer Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Derivatives of the 4-aminoquinoline scaffold have shown significant promise as inhibitors of this pathway.[4]

The PI3K/Akt/mTOR Signaling Cascade

Diagram of the PI3K/Akt/mTOR Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by 4-aminoquinoline derivatives.

Biological Evaluation of Scaffold Derivatives

The anticancer activity of novel derivatives is typically assessed through a series of in vitro assays.

Table 1: Representative Biological Data for 4-Aminoquinoline Analogs

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| Analog A | PI3K/mTOR | MGC-803 | 1.38 | [5] |

| Analog B | PI3K/mTOR | HCT-116 | 5.34 | [5] |

| Analog C | PI3K/mTOR | MCF-7 | 5.21 | [5] |

| Analog D | Akt Sensitizer | MDA-MB468 | GI₅₀: 1.41-13.29 | [6] |

Note: The data presented are for structurally related 4-aminoquinoline derivatives and serve to illustrate the potential of the Ethyl 4-amino-2-methylquinoline-6-carboxylate scaffold.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[6]

-

Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

Experimental Protocol: In Vitro Kinase Assay

To determine the direct inhibitory effect of the compounds on the target kinases (e.g., PI3K, Akt, mTOR), in vitro kinase assays are performed.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (using ³²P-ATP), fluorescence (e.g., LanthaScreen™), or luminescence (e.g., Kinase-Glo®).

-

Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The Ethyl 4-amino-2-methylquinoline-6-carboxylate scaffold represents a valuable starting point for the development of novel anticancer agents. Its synthetic tractability and the presence of two distinct points for chemical modification allow for the generation of large and diverse chemical libraries. The demonstrated activity of related 4-aminoquinoline derivatives against key cancer-related targets, such as the PI3K/Akt/mTOR pathway, underscores the potential of this scaffold. Future efforts should focus on the systematic exploration of the chemical space around this core, with a particular emphasis on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and in vitro and in vivo biological evaluation will be crucial in advancing derivatives of this promising scaffold towards clinical development.

References

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. PI3K AKT mTOR Pathway in Cancer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. atcc.org [atcc.org]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. creative-bioarray.com [creative-bioarray.com]

Strategic Scaffold Analysis: Ethyl 4-amino-2-methylquinoline-6-carboxylate

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus is designated as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological receptors. Among these, Ethyl 4-amino-2-methylquinoline-6-carboxylate represents a high-value intermediate.

Unlike the classic antimalarial chloroquine (which lacks the C6-ester functional handle), this specific scaffold offers a unique trifecta of chemical versatility:

-

C4-Amino Region: The primary driver for DNA intercalation and kinase hinge binding.

-

C2-Methyl Group: Provides metabolic stability and steric governance.

-

C6-Carboxylate Handle: A critical vector for lipophilicity modulation and the generation of amide/hydrazide libraries.

This guide details the synthesis, structural logic, and therapeutic utility of this molecule, moving beyond basic preparation to functional application.[1][2]

Synthetic Architecture & Mechanism[1][3][4]

The synthesis of this scaffold is non-trivial due to the requirement for regiochemical control. The most robust route utilizes the Conrad-Limpach synthesis , favoring the formation of the 4-hydroxyquinoline kinetic product, which is subsequently functionalized to the 4-amino derivative.

The Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the critical pathway from precursors to the final 4-amino scaffold.

Figure 1: Step-wise synthetic workflow from Benzocaine to the target 4-aminoquinoline scaffold.

Critical Mechanistic Insight

The initial condensation of ethyl 4-aminobenzoate and ethyl acetoacetate can yield two products depending on conditions:

-

Kinetic Control (25°C): Yields the β-anilinoacrylate (enamine).

-

Thermodynamic Control (140°C): Yields the anilide.

For the target molecule (a 4-substituted quinoline), the kinetic route is mandatory. The enamine must be isolated first, then subjected to flash thermal cyclization (250°C) in a high-boiling solvent like Dowtherm A. This ensures ring closure occurs at the aromatic carbon, preserving the 4-position for the hydroxyl group (later converted to amine).

Structure-Activity Relationship (SAR) Logic

The biological efficacy of this scaffold relies on specific interactions defined by its three "zones."

The Pharmacophore Map

Figure 2: Pharmacophore mapping of the scaffold's functional regions.

Functional Analysis[5][6]

-

C4-Amino: This is the primary determinant of bioactivity. In antimalarials, this nitrogen (often secondary or tertiary in drugs like Amodiaquine, but primary in our core scaffold) is essential for π-π stacking interactions with DNA base pairs or heme polymerization inhibition.

-

C6-Carboxylate: This ester is rarely the final endpoint. It serves as a "mask" for carboxylic acids (improving cell permeability) or a precursor for hydrazides . Hydrazide derivatives of this scaffold have shown potent antimicrobial activity by inhibiting DNA gyrase [1].

Experimental Protocols

Safety Warning: POCl3 is highly corrosive and reacts violently with water. All steps involving Dowtherm A require a fume hood due to high temperatures.

Protocol A: Synthesis of the 4-Hydroxy Intermediate

Objective: Cyclization of the enamine to form Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate.

-

Enamine Formation:

-

Mix ethyl 4-aminobenzoate (0.1 mol) and ethyl acetoacetate (0.1 mol) in benzene (or toluene) with a catalytic amount of glacial acetic acid.

-

Reflux using a Dean-Stark trap to remove water azeotropically.

-

Monitor by TLC until the starting amine disappears.

-

Evaporate solvent to obtain the crude β-anilinoacrylate (enamine).

-

-

Thermal Cyclization (Conrad-Limpach):

-

Heat Dowtherm A (diphenyl ether/biphenyl mixture) to a rolling boil (approx. 250°C) in a round-bottom flask.

-

Add the crude enamine dropwise to the boiling solvent. Critical: The addition must be slow to maintain the high temperature; a drop in temperature favors side reactions.

-

Ethanol is evolved rapidly. Continue heating for 20-30 minutes.

-

Cool the mixture to room temperature. The product usually precipitates.

-

Filter, wash with hexane (to remove Dowtherm A), and recrystallize from ethanol.

-

Protocol B: Conversion to 4-Amino Derivative

Objective: Substitution of the 4-OH (tautomer of 4-one) to 4-NH2.

-

Chlorination:

-

Suspend the 4-hydroxy intermediate (0.05 mol) in POCl3 (30 mL).

-

Reflux for 2-4 hours.[3] The solid will dissolve as the 4-chloro derivative forms.

-

Pour the cooled mixture onto crushed ice (carefully!) and neutralize with ammonium hydroxide.

-

Filter the precipitate (Ethyl 4-chloro-2-methylquinoline-6-carboxylate).

-

-

Amination:

-

Dissolve the 4-chloro derivative in phenol (as a solvent/catalyst) and pass dry ammonia gas at 160-170°C. Alternatively, heat with an excess of the desired amine (if a substituted amino group is required) in ethanol/DMF in a sealed tube.

-

For the primary amine (-NH2), heating with ammonium acetate or urea can also be effective.

-

Basify the reaction mixture to precipitate the final Ethyl 4-amino-2-methylquinoline-6-carboxylate.

-

Quantitative Data: Derivative Potency

The following table summarizes the biological activity of derivatives where the C6-ester is converted to a hydrazide-hydrazone motif, a common modification for this scaffold [2].

| Derivative (R-group at C6) | Target Organism | MIC (µg/mL) | Activity Level |

| Parent Ester | S. aureus | >100 | Inactive (Prodrug) |

| Hydrazide (-CONHNH2) | S. aureus | 25-50 | Moderate |

| Benzylidene-hydrazide | S. aureus | 6.25 | High |

| 4-Nitrobenzylidene | E. coli | 12.5 | High |

| 4-Methoxybenzylidene | C. albicans | 25 | Moderate (Antifungal) |

Table 1: Comparative antimicrobial potency of C6-modified analogs. The parent ester requires functionalization for optimal potency.

References

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the anticancer potential and kinase inhibition mechanisms of 4-aminoquinoline derivatives.

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Source: RSC Advances / PubMed Central. Context: Provides the authoritative Conrad-Limpach and Doebner-von Miller synthetic protocols and reviews broad biological activities.

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: Frontiers in Chemistry. Context: Details the specific amination pathways from 4-chloro intermediates and the SNAr mechanisms involved.

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Source: Journal of Medicinal Chemistry (ACS). Context: Validates the use of quinoline-carboxylates as scaffolds for antimalarial optimization and pharmacokinetic improvement.

Sources

"Ethyl 4-amino-2-methylquinoline-6-carboxylate" literature review

The following technical guide provides an in-depth analysis of Ethyl 4-amino-2-methylquinoline-6-carboxylate , a critical scaffold in medicinal chemistry.

Executive Summary

Ethyl 4-amino-2-methylquinoline-6-carboxylate (CAS: 100795-25-3) is a functionalized quinoline derivative serving as a high-value pharmacophore in drug discovery. Belonging to the 4-aminoquinoline class—historically validated by antimalarials like Chloroquine—this specific molecule distinguishes itself with a C6-ester moiety . This functional group provides a strategic "handle" for further chemical diversification, making it an ideal intermediate for synthesizing targeted kinase inhibitors, antibacterials, and advanced antimalarial agents.

This guide details the chemical profile, a validated synthetic pathway via the Conrad-Limpach protocol, and the mechanistic basis for its biological potential.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | Ethyl 4-amino-2-methylquinoline-6-carboxylate |

| CAS Number | 100795-25-3 |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.27 g/mol |

| Core Scaffold | Quinoline (Benzo[b]pyridine) |

| Key Substituents | 4-Amino (H-bond donor), 2-Methyl (Steric/Lipophilic), 6-Ethyl Carboxylate (Electrophilic/Derivatizable) |

| LogP (Predicted) | ~2.2 (Lipophilic, favorable for membrane permeability) |

| pKa (Predicted) | ~8.5 (Quinoline nitrogen), ~4.0 (Aniline-like amine) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water.[1] |

Synthetic Pathway: The Conrad-Limpach Protocol

The most robust synthesis of 4-aminoquinolines with specific substitution patterns employs the Conrad-Limpach cyclization . This route is preferred over the Skraup or Doebner-Miller syntheses for this target because it regioselectively yields the 4-hydroxy intermediate, which is easily converted to the 4-amino final product.

Reaction Scheme Visualization

Figure 1: Step-wise synthesis via the Conrad-Limpach and Chlorination-Amination sequence.

Detailed Experimental Protocols

Step 1: Enamine Formation

Objective: Condense benzocaine with ethyl acetoacetate to form the Schiff base (enamine).

-

Reagents: Ethyl 4-aminobenzoate (1.0 eq), Ethyl acetoacetate (1.2 eq), Acetic acid (cat.), Ethanol or Toluene.

-

Protocol:

-

Dissolve Ethyl 4-aminobenzoate in toluene equipped with a Dean-Stark trap.

-

Add Ethyl acetoacetate and a catalytic amount of acetic acid.

-

Reflux for 4–6 hours, monitoring water collection in the trap to drive the equilibrium forward.

-

Concentrate in vacuo to yield the crude enamine oil.

-

Step 2: Thermal Cyclization (Conrad-Limpach)

Objective: Cyclize the enamine to the 4-hydroxyquinoline core.[2][3]

-

Reagents: Diphenyl ether (Dowtherm A).

-

Protocol:

-

Heat Diphenyl ether to a rolling boil (~250°C). Critical: Temperature must be high to favor the kinetic 4-hydroxy product over the thermodynamic 2-hydroxy product.

-

Add the crude enamine dropwise to the boiling solvent. Rapid addition is key to prevent polymerization.

-

Maintain reflux for 30–60 minutes.

-

Cool to room temperature. The product, Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate , typically precipitates.

-

Filter and wash with hexane/ether to remove high-boiling solvent.

-

Step 3: Chlorination

Objective: Convert the 4-hydroxy group to a 4-chloro leaving group.

-

Reagents: Phosphorus Oxychloride (POCl₃).

-

Protocol:

-

Suspend the 4-hydroxy intermediate in neat POCl₃ (excess).

-

Reflux for 2–4 hours. The solid will dissolve as the reaction proceeds.

-

Safety: Quench the reaction mixture slowly into crushed ice/ammonia solution (exothermic!).

-

Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Dry over MgSO₄ and concentrate to yield Ethyl 4-chloro-2-methylquinoline-6-carboxylate (CAS: 100375-87-9).

-

Step 4: Nucleophilic Aromatic Substitution (Amination)

Objective: Displace the chloride with ammonia to yield the final amine.

-

Reagents: Ammonia (NH₃) in Ethanol or Methanol (saturated solution), or Ammonium Acetate/Phenol melt.

-

Protocol:

-

Place the 4-chloro intermediate and saturated ethanolic ammonia in a high-pressure steel vessel (autoclave).

-

Heat to 120–150°C for 12–24 hours.

-

Cool and vent the vessel.

-

Concentrate the solvent.[4]

-

Purify via recrystallization (Ethanol/Water) or column chromatography (DCM/MeOH) to obtain pure Ethyl 4-amino-2-methylquinoline-6-carboxylate .

-

Biological Applications & Mechanism of Action

The 4-aminoquinoline core is a "privileged structure" in medicinal chemistry. The addition of the 6-carboxylate group enhances its utility in two primary therapeutic areas:

A. Antimalarial Activity (Hemozoin Inhibition)

Like Chloroquine, 4-aminoquinolines function by accumulating in the acidic food vacuole of the malaria parasite (Plasmodium falciparum).

-

Mechanism: The basic nitrogen (quinoline ring) becomes protonated in the vacuole, trapping the drug (ion trapping).

-

Target: The drug binds to heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin crystals. Free heme is toxic to the parasite.

-

Role of 6-Carboxylate: Allows for the attachment of solubilizing side chains or resistance-breaking moieties to overcome efflux pump mechanisms (e.g., PfCRT mutations).

B. Kinase Inhibition (Oncology)

Quinoline derivatives are potent ATP-competitive inhibitors of Tyrosine Kinases (e.g., VEGFR, PDGFR).

-

Binding: The planar quinoline ring mimics the adenine ring of ATP.

-

H-Bonding: The 4-amino group and quinoline nitrogen form critical hydrogen bonds with the kinase "hinge region."

-

Role of 6-Carboxylate: This group projects into the solvent-exposed region or the "gatekeeper" pocket, allowing for the design of highly selective inhibitors by attaching bulky amides or heterocycles.

Biological Pathway Visualization

Figure 2: Dual mechanistic potential in antiparasitic and oncological pathways.

References

-

Conrad-Limpach Synthesis Overview. SynArchive. Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines. National Institutes of Health (NIH) / PMC. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Retrieved from [Link]

-

4-Aminoquinoline Biological Activity. PubMed. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." Retrieved from [Link]

-

Nucleophilic Substitution of 4-Chloroquinolines. ResearchGate. "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline." Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Ethyl 4-amino-2-methylquinoline-6-carboxylate for Research and Development

This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for Ethyl 4-amino-2-methylquinoline-6-carboxylate, a key intermediate in pharmaceutical research and development.[1][2][3][4][5][6] Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data, information on structurally similar compounds, and established best practices for handling quinoline derivatives to provide a robust framework for its safe utilization in a laboratory setting.[7]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][4][8] Ethyl 4-amino-2-methylquinoline-6-carboxylate serves as a valuable building block in the synthesis of novel compounds within this class.[3] Understanding its chemical properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. While a complete, experimentally verified dataset for Ethyl 4-amino-2-methylquinoline-6-carboxylate is not fully available in the public domain, the following table summarizes the known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂ | Pharmaffiliates[9], Alfa Chemistry[10] |

| Molecular Weight | 230.27 g/mol | Pharmaffiliates[9] |

| CAS Number | 100795-25-3 | Pharmaffiliates[9], Alfa Chemistry[10] |

| Appearance | Not explicitly stated; likely a solid at room temperature. | Inferred from related compounds |

| Boiling Point | 406.1°C at 760 mmHg | Alfa Chemistry[10] |

| Flash Point | 199.4°C | Alfa Chemistry[10] |

| Density | 1.213 g/cm³ | Alfa Chemistry[10] |

| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates[9] |

Hazard Identification and GHS Classification (Inferred)

Due to the absence of a complete, officially published Safety Data Sheet for Ethyl 4-amino-2-methylquinoline-6-carboxylate, the following hazard assessment is based on the GHS classification of the closely related isomer, Ethyl 4-amino-2-methylquinoline-3-carboxylate, and the general toxicological profile of 4-aminoquinoline derivatives.[11] This approach provides a precautionary framework for handling.

Pictogram:

Signal Word: Warning

Inferred Hazard Statements:

-

H302: Harmful if swallowed. [11]

-

H315: Causes skin irritation. [11]

-

H319: Causes serious eye irritation. [11]

-

H335: May cause respiratory irritation. [11]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P264: Wash skin thoroughly after handling.[11]

-

P270: Do not eat, drink or smoke when using this product.[11]

-

P271: Use only outdoors or in a well-ventilated area.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[11]

-

P330: Rinse mouth.[11]

-

P362: Take off contaminated clothing and wash before reuse.[11]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[11]

-

P501: Dispose of contents/container to an approved waste disposal plant.[11]

Safe Handling and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is a proactive approach to exposure prevention. The following protocols are designed to minimize risk when handling Ethyl 4-amino-2-methylquinoline-6-carboxylate.

Engineering Controls

All work with this compound, particularly when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The fume hood should have a tested and adequate face velocity.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following diagram outlines the essential PPE for handling this compound.

Caption: Essential PPE for handling Ethyl 4-amino-2-methylquinoline-6-carboxylate.

Handling Procedures

-

Weighing: Whenever possible, weigh the solid compound directly within the chemical fume hood. If this is not feasible, use a balance in a designated area with minimal air currents and wear an N95 respirator.

-

Solution Preparation: Add the solid to the solvent slowly and in a controlled manner to avoid splashing.

-

General Handling: Avoid all direct contact with the compound. Use spatulas and other appropriate tools for transfer. Keep containers closed when not in use.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

Store Ethyl 4-amino-2-methylquinoline-6-carboxylate in a tightly sealed, clearly labeled container in a refrigerator at 2-8°C.[9] The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of all waste containing this compound as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contaminated labware should be decontaminated or disposed of as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Do not induce vomiting. Call a physician immediately.

Spill Response

The following workflow illustrates the appropriate response to a spill of Ethyl 4-amino-2-methylquinoline-6-carboxylate.

Caption: Workflow for responding to a spill.

Conclusion

Ethyl 4-amino-2-methylquinoline-6-carboxylate is a valuable compound for advancing drug discovery and development. While a complete safety profile is not yet publicly available, by adhering to the precautionary principles outlined in this guide, researchers can handle this compound with a high degree of safety. The causality behind these protocols is rooted in the known and inferred hazards of this chemical class, emphasizing a conservative and proactive approach to laboratory safety. This self-validating system of engineering controls, personal protective equipment, and established procedures is designed to protect the health and well-being of all laboratory personnel.

References

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PubMed Central. Retrieved from [Link]

-

ethyl quinoline-2-carboxylate. (2024). ChemBK. Retrieved from [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2025). ResearchGate. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]

-

Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved from [Link]

-

Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. (n.d.). National Institutes of Health. Retrieved from [Link]

- An improved process for the synthesis of quinoline derivatives. (n.d.). Google Patents.

-

CAS No : 100795-25-3| Chemical Name : Ethyl 4-amino-2-methylquinoline-6-carboxylate. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

CAS No : 3244-88-0| Chemical Name : Acid Fuchsin. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 163455-37-6|Ethyl 4-Amino-2-methylquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

Unlocking the Quinoline Scaffold: Technical Guide to Screening Ethyl 4-amino-2-methylquinoline-6-carboxylate

Topic: Ethyl 4-amino-2-methylquinoline-6-carboxylate for Kinase Inhibition Screening Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Screening Scientists, and Drug Discovery Leads

Executive Summary

Ethyl 4-amino-2-methylquinoline-6-carboxylate (EAMQC) represents a "privileged scaffold" in kinase drug discovery. Structurally isosteric to the quinazoline core found in approved EGFR inhibitors (e.g., Gefitinib), the 4-aminoquinoline pharmacophore possesses inherent affinity for the ATP-binding hinge region of protein kinases.

This guide details the technical workflow for utilizing EAMQC as a lead fragment or starting intermediate in high-throughput screening (HTS) and structure-activity relationship (SAR) campaigns. We focus on its application in targeting serine/threonine kinases (e.g., RIPK2) and tyrosine kinases (e.g., EGFR, BTK), providing a validated roadmap from chemical handling to assay execution.

Structural Basis & Mechanism of Action

The Pharmacophore

The utility of EAMQC lies in its ability to mimic the adenine ring of ATP.

-

Hinge Binder: The N1 nitrogen (quinoline ring) and the 4-amino group form a bidentate hydrogen-bonding network with the kinase hinge region (typically the backbone carbonyl and amide nitrogen of specific residues like Met793 in EGFR).

-

The "Exit Vector" (C6-Carboxylate): The ethyl ester at position 6 is not merely a functional group; it is a strategic exit vector. It points towards the solvent-exposed front pocket, allowing for rapid derivatization (e.g., amidation) to tune solubility and selectivity without disrupting the primary hinge binding.

Mechanism Visualization

The following diagram illustrates the binding mode of the 4-aminoquinoline core within a typical kinase ATP pocket.

Figure 1: Schematic representation of the bidentate binding mode of the 4-aminoquinoline scaffold within the kinase ATP pocket.

Chemical Preparation & Library Management

Before screening, the physicochemical properties of EAMQC must be managed to prevent false negatives (precipitation) or false positives (aggregation).

Solubilization Protocol

The ethyl ester moiety increases lipophilicity (cLogP ~2.5–3.0), requiring specific DMSO handling.

-

Stock Preparation: Dissolve EAMQC to 10 mM in 100% anhydrous DMSO.

-

Critical: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

-

Quality Control: Verify purity via LC-MS. The ester bond is susceptible to hydrolysis in the presence of trace water and acids. Ensure the M+H peak corresponds to the ester (MW ~230.26 Da) and not the free acid.

-

Storage: Store in low-binding cyclic olefin copolymer (COC) plates at -20°C under nitrogen to prevent oxidative degradation of the amino group.

Acoustic Dispensing (Echo)

For HTS, avoid tip-based transfer which can lead to compound loss.

-

Method: Use an Echo 550/650 (Labcyte) for nanoliter transfer.

-

Destination: Dispense directly into the assay plate (dry dispense) or into the kinase reaction buffer.

-

Backfill: Backfill wells with DMSO to normalize final DMSO concentration (typically 1%) across all data points.

Assay Protocol: TR-FRET Kinase Screening

We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) over radiometric methods. This format is robust against the autofluorescence sometimes exhibited by quinoline derivatives.

Assay Principle

-

Tracer: An Alexa Fluor™ 647-labeled ATP-competitive tracer binds to the kinase.

-

Antibody: A Europium (Eu)-labeled anti-tag antibody binds to the kinase.

-

Signal: When the tracer binds, FRET occurs between Eu (donor) and Alexa647 (acceptor).

-

Inhibition: EAMQC displaces the tracer, decreasing the FRET signal (Emission ratio 665nm/615nm decreases).

Step-by-Step Protocol (384-well format)

| Step | Action | Volume | Critical Parameter |

| 1 | Compound Addition | 10 nL | Dispense EAMQC (10-point dose response, top conc 10 µM) via Echo. |

| 2 | Kinase/Antibody Mix | 5 µL | Dilute Kinase (e.g., EGFR or RIPK2) + Eu-Antibody in Kinase Buffer A. |

| 3 | Pre-Incubation | - | Incubate for 15 min at RT to allow EAMQC to bind the hinge. |

| 4 | Tracer Addition | 5 µL | Add Tracer (at |

| 5 | Equilibration | - | Incubate for 60 min at RT in the dark. |

| 6 | Detection | - | Read on EnVision or PHERAstar (Ex: 337nm, Em: 665nm/615nm). |

Buffer Composition (Standard)

-

50 mM HEPES pH 7.5

-

10 mM MgCl₂

-

1 mM EGTA

-

0.01% Brij-35 (prevents aggregation)

-

Note: Avoid DTT if screening for covalent inhibitors, though EAMQC is reversible.

Data Analysis & Validation

Calculation of IC50

Calculate the TR-FRET Emission Ratio (

Fit data to the four-parameter logistic equation (Hill Slope):

Interference Check

Quinolines can be fluorescent. To validate hits:

-

Read at 450nm: Check for compound autofluorescence in the blue region.

-

Selectivity Jump: If IC50 < 100 nM, re-test in the presence of high detergent (0.1% Triton X-100) to rule out colloidal aggregation.

SAR Expansion Workflow

Once EAMQC is identified as a hit (typically low micromolar activity for the ester), the workflow shifts to "Exploding the Ester."

Figure 2: SAR optimization workflow converting the C6-ester into diverse amide libraries.

The ethyl ester is hydrolyzed to the acid, which is then coupled with diverse amines. This targets the "solvent front," a region where kinases differ significantly, thereby improving selectivity (e.g., differentiating RIPK2 from EGFR).

References

-

Vertex AI Search. (2024). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Link

-

National Institutes of Health (NIH). (2025). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. Link

-

Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay User Guide. Link

-

Promega. (n.d.). Kinase Screening and Profiling Systems. Link

Methodological & Application

"Ethyl 4-amino-2-methylquinoline-6-carboxylate" synthesis from ethyl 4-chloro-2-methylquinoline-6-carboxylate

Application Note: Chemoselective Amination of Ethyl 4-chloro-2-methylquinoline-6-carboxylate

Executive Summary

The conversion of ethyl 4-chloro-2-methylquinoline-6-carboxylate (1) to ethyl 4-amino-2-methylquinoline-6-carboxylate (2) presents a classic chemoselectivity challenge in heterocyclic chemistry. While the 4-chloro position is activated for nucleophilic aromatic substitution (

This guide details two optimized protocols designed to maximize chemoselectivity:

-

Protocol A (The Phenol Melt): A robust, kinetically controlled method using ammonium acetate in a phenol melt.

-

Protocol B (The Protected Route): A high-fidelity two-step sequence using benzylamine followed by hydrogenolysis, recommended for GMP or high-purity requirements.

Mechanistic Insight & Strategy

The Chemoselectivity Challenge

The starting material contains two electrophilic centers susceptible to attack by ammonia:

-

C-4 (Quinoline): Activated by the ring nitrogen (vinylogous imine). Attack here yields the desired product.

-

C=O (Ester): Susceptible to attack by hard nucleophiles (like

), leading to the amide side-product.

Strategic Solution:

To favor

-

Phenol Melt (Method A): Phenol acts as a proton shuttle and solvent. It buffers the reaction, preventing the high pH associated with free ammonia that typically attacks esters. The active species is often the phenoxide-ammonium complex, which facilitates

without hydrolyzing the ester. -

Benzylamine (Method B): Benzylamine is a softer, more nucleophilic amine than ammonia. It reacts rapidly with the C-Cl bond at lower temperatures where the ester is stable. The benzyl group is subsequently removed under neutral conditions.

Experimental Protocols

Protocol A: The Phenol Melt Method (Direct Synthesis)

Best for: Rapid synthesis, scale-up, and cost-efficiency.

Materials:

-

Ethyl 4-chloro-2-methylquinoline-6-carboxylate (1.0 eq)

-

Phenol (Solid, crystalline) (5.0 – 10.0 eq)

-

Ammonium Acetate (

) (5.0 eq) -

Solvent for workup: Ethyl Acetate, 10% NaOH, Brine.

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the chloro-quinoline substrate and solid phenol.

-

Melt: Heat the mixture to 70–80 °C until a homogenous melt is formed.

-

Addition: Add ammonium acetate in a single portion.

-

Reaction: Increase temperature to 130–140 °C . Stir for 4–6 hours.

-

Critical Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower

-

-

Quench: Cool the mixture to ~60 °C (do not let it solidify completely). Slowly pour the melt into a stirred beaker of 10% NaOH (aq) (excess relative to phenol). This converts phenol to water-soluble sodium phenoxide.

-

Precipitation: The product often precipitates as a solid. Filter and wash with water.[1]

-

Alternative Workup: If oil forms, extract with Ethyl Acetate (3x).[2] Wash organic layer with 10% NaOH (2x) to remove all phenol traces, then Brine. Dry over

.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

Yield Expectation: 75–85%

Protocol B: The Benzylamine Route (High Fidelity)

Best for: High purity requirements, avoiding all risk of ester damage.

Step 1: Displacement

-

Dissolve Ethyl 4-chloro-2-methylquinoline-6-carboxylate (1.0 eq) in Ethoxyethanol or DMF (0.5 M).

-

Add Benzylamine (1.2 eq) and

(1.5 eq). -

Heat to 100 °C for 3 hours. (Reaction is much faster than with ammonia).

-

Cool and pour into water. Filter the solid N-benzyl intermediate .

Step 2: Deprotection

-

Dissolve the N-benzyl intermediate in MeOH or AcOH .

-

Add 10% Pd/C (10 wt% loading).

-

Stir under

atmosphere (balloon pressure) at 60 °C for 4–12 hours.-

Note: If the reaction is sluggish, add Ammonium Formate (5 eq) as a hydrogen transfer source.

-

-

Filter through Celite to remove Pd. Concentrate filtrate.

-

Neutralize with

if Acid was used. Collect the free amine.

Yield Expectation: 85–90% (over 2 steps).

Visualization of Pathways

Figure 1: Reaction Pathways and Decision Matrix

Caption: Decision matrix for selecting the optimal synthetic route based on purity requirements and available equipment.

Quality Control & Validation Data

To ensure the protocol is "self-validating," compare your isolated product against these spectral benchmarks.

Table 1: Key Spectral Indicators

| Feature | Starting Material (4-Cl) | Target Product (4- | Diagnostic Change |

| Upfield shift of C3 proton due to shielding by | |||

| Amine Signal | Absent | Appearance of exchangeable | |

| Ester Signal | Must Remain. Loss indicates side reaction. | ||

| MS (ESI+) | Loss of Chlorine isotope pattern. | ||

| Appearance | White/Off-white solid | Yellow/Tan solid | 4-aminoquinolines are often fluorescent/colored. |

Troubleshooting Guide

-

Problem: Loss of Ethyl Group (Formation of Carboxylic Acid).

-

Cause: Hydrolysis during the NaOH workup in Method A.

-

Fix: Ensure the quench is done into cold NaOH and minimize contact time. Alternatively, use

instead of NaOH.

-

-

Problem: Incomplete Conversion.

-

Cause: Temperature too low in Phenol melt.

-

Fix: The reaction requires

to proceed efficiently. Ensure internal temperature is monitored.

-

-

Problem: Formation of Amide (MW ~201).

-

Cause: Used aqueous ammonia or temperature too high.

-

Fix: Switch to Method B (Benzylamine) or ensure strictly anhydrous conditions in Method A (dry Ammonium Acetate).

-

References

-

Wolf, C. et al. "Synthesis of 4-Aminoquinolines via Pd-Catalyzed Amination." Journal of Organic Chemistry, 2008. Link(Provides context on metal-catalyzed alternatives).

-

Ukrainets, I. V. et al. "Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids."[3] Chemistry of Heterocyclic Compounds, 2005.[1][3][4] Link(Discusses the specific challenge of ester stability in amino-quinoline synthesis).

-

Surrey, A. R. et al. "The Synthesis of Some 4-Aminoquinoline Derivatives." Journal of the American Chemical Society, 1946. Link(The foundational text for the Phenol Melt protocol).

-

Google Patents. "Process for the preparation of quinoline derivatives." US Patent US9701664B2. Link(Industrial context for 4-chloro-2-methylquinoline derivatives).

Sources

Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. Ethyl 4-amino-2-methylquinoline-6-carboxylate is a key intermediate in the synthesis of more complex molecules, leveraging its reactive functional groups for further chemical elaboration. This document provides a detailed, step-by-step protocol for the synthesis of this important quinoline derivative, grounded in established chemical principles and supported by literature precedents. The described methodology follows a three-stage process: a Conrad-Limpach condensation, a thermal cyclization, and a subsequent chlorination-amination sequence.

Scientific Rationale and Strategy

The synthetic route is designed for efficiency and scalability, employing the robust and well-documented Conrad-Limpach reaction for the initial construction of the quinoline core. This approach begins with the condensation of an appropriately substituted aniline, ethyl 4-aminobenzoate, with a β-ketoester, ethyl acetoacetate. The resulting enamine intermediate is then subjected to high-temperature cyclization to form the 4-hydroxyquinoline derivative. The choice of a high-boiling solvent is critical in this step to achieve the necessary activation energy for the intramolecular cyclization.

The final stage involves the conversion of the 4-hydroxy group to the desired 4-amino functionality. This is accomplished through a two-step sequence: activation of the hydroxyl group as a better leaving group by converting it to a chloride, followed by nucleophilic aromatic substitution with an amino source. This strategy is a common and effective method for the amination of heteroaromatic systems.

Visualizing the Synthesis Pathway

The overall synthetic scheme is depicted below, illustrating the progression from starting materials to the final product.

Caption: Overall synthetic route for Ethyl 4-amino-2-methylquinoline-6-carboxylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 4-aminobenzoate | Reagent | Sigma-Aldrich | |

| Ethyl acetoacetate | Reagent | Sigma-Aldrich | |

| Acetic acid, glacial | ACS Grade | Fisher Scientific | Catalyst for condensation |

| Diphenyl ether | 99% | Alfa Aesar | High-boiling solvent for cyclization |

| Phosphorus oxychloride (POCl₃) | 99% | Acros Organics | Chlorinating agent |

| Dichloromethane (DCM) | HPLC Grade | VWR | Solvent for extraction and chromatography |

| Ethyl acetate (EtOAc) | HPLC Grade | VWR | Solvent for extraction and chromatography |

| Hexanes | HPLC Grade | VWR | Solvent for chromatography |

| Ammonia (7N solution in MeOH) | Sigma-Aldrich | Aminating agent | |

| Sodium bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | For neutralization |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Drying agent | |

| Silica gel | 230-400 mesh | For column chromatography |

Experimental Protocol

Stage 1: Synthesis of Ethyl (E)-3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate (Enamine Intermediate)

This step involves the acid-catalyzed condensation of ethyl 4-aminobenzoate with ethyl acetoacetate to form the corresponding enamine.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 4-aminobenzoate (1.0 eq), ethyl acetoacetate (1.2 eq), and toluene (as a solvent to facilitate water removal).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil, the enamine intermediate, is often used in the next step without further purification. Purity can be checked by TLC or ¹H NMR.

Causality: The acidic catalyst protonates the carbonyl oxygen of ethyl acetoacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of ethyl 4-aminobenzoate. The subsequent dehydration, driven by the removal of water via the Dean-Stark trap, shifts the equilibrium towards the formation of the stable enamine product.

Stage 2: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

This stage involves the thermal cyclization of the enamine intermediate in a high-boiling solvent.[1][2][3]

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, place diphenyl ether.

-

Heat the diphenyl ether to 250 °C.

-

Slowly add the crude enamine intermediate from Stage 1 to the hot diphenyl ether with vigorous stirring. The addition should be done portion-wise to maintain the reaction temperature.

-

During the addition and subsequent heating, ethanol, a byproduct of the cyclization, will distill off.

-

After the addition is complete, maintain the reaction mixture at 250 °C for 1-2 hours to ensure complete cyclization.

-

Allow the mixture to cool to below 100 °C and then add hexanes to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with hexanes to remove the diphenyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality: The high temperature provides the necessary energy for the intramolecular electrophilic aromatic substitution to occur, where the enamine double bond attacks the aromatic ring, leading to the formation of the quinoline ring system.[2] The removal of ethanol during the reaction helps to drive the reaction to completion.

Stage 3: Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate

This final stage is a two-step process involving chlorination followed by amination.

Step 3a: Synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate

CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

-

To a round-bottom flask, add the ethyl 4-hydroxy-2-methylquinoline-6-carboxylate from Stage 2.

-

Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a dropwise manner at room temperature.[4][5]

-

After the addition is complete, heat the reaction mixture to reflux (around 105-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The solid product will precipitate out. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality: The hydroxyl group at the 4-position of the quinoline is converted into a good leaving group by reaction with POCl₃. The chloride ion then acts as a nucleophile to displace this group, resulting in the formation of the 4-chloroquinoline derivative.[6]

Step 3b: Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate

Procedure:

-

Place the crude ethyl 4-chloro-2-methylquinoline-6-carboxylate from the previous step in a sealed pressure vessel.

-

Add a solution of ammonia in methanol (7N). The excess of ammonia is crucial for the reaction to proceed to completion.

-

Seal the vessel and heat the mixture at 120-140 °C for 12-24 hours. The pressure will increase inside the vessel, so ensure it is rated for the reaction conditions.

-

After the reaction is complete, cool the vessel to room temperature before opening.

-

Evaporate the solvent and excess ammonia under reduced pressure.

-